molecular formula C7H6Cl2O4S2 B8039608 Toluene-2,4-disulfonyl chloride CAS No. 2767-77-3

Toluene-2,4-disulfonyl chloride

Cat. No.: B8039608
CAS No.: 2767-77-3
M. Wt: 289.2 g/mol
InChI Key: CLMMQDZNOXYEBU-UHFFFAOYSA-N
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Description

Toluene-2,4-disulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O4S2. It is a derivative of toluene, containing two sulfonyl chloride groups attached to the benzene ring at the 2 and 4 positions. This compound is widely used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-2,4-disulfonyl chloride can be synthesized through the sulfonation of toluene followed by chlorination. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the final product.

Chemical Reactions Analysis

Types of Reactions

Toluene-2,4-disulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Zinc, lithium aluminum hydride

    Dehydrating Agents: Thionyl chloride, phosphorus pentachloride

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Sulfinate: Formed from reduction reactions

Mechanism of Action

The mechanism of action of toluene-2,4-disulfonyl chloride involves the formation of sulfonyl linkages through nucleophilic substitution reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion .

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonyl chloride: Contains a single sulfonyl chloride group at the 4 position.

    Methanesulfonyl chloride: Contains a sulfonyl chloride group attached to a methane molecule.

    Benzenesulfonyl chloride: Contains a sulfonyl chloride group attached to a benzene ring.

Uniqueness

This dual reactivity makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules with enhanced properties .

Properties

IUPAC Name

4-methylbenzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMMQDZNOXYEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950316
Record name 4-Methylbenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2767-77-3
Record name Toluene-2,4-disulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylbenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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